molecular formula C9H18N2O B12326938 N-[(1-aminocyclohexyl)methyl]acetamide

N-[(1-aminocyclohexyl)methyl]acetamide

Cat. No.: B12326938
M. Wt: 170.25 g/mol
InChI Key: OSAYYDDKQDEYPU-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]acetamide is an organic compound with the molecular formula C8H16N2O It is known for its unique structure, which includes a cyclohexyl ring attached to an acetamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]acetamide typically involves the reaction of cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethylamine.

    Substitution: Formation of halogenated cyclohexyl derivatives.

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminocyclohexyl)acetamide
  • N-(1-aminocyclopentyl)methylacetamide
  • N-(1-aminocycloheptyl)methylacetamide

Uniqueness

N-[(1-aminocyclohexyl)methyl]acetamide is unique due to its specific cyclohexyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]acetamide

InChI

InChI=1S/C9H18N2O/c1-8(12)11-7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3,(H,11,12)

InChI Key

OSAYYDDKQDEYPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCCCC1)N

Origin of Product

United States

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